molecular formula C19H27N3O2 B5656792 1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide

Cat. No. B5656792
M. Wt: 329.4 g/mol
InChI Key: SSLBMKGDPBIRDN-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals involved in various chemical synthesis and pharmacological studies. The interest in such compounds often stems from their potential pharmacological activities and their utility in synthesizing more complex chemical entities.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including cycloaddition reactions, reductive openings, and specific arrangements of functional groups to achieve desired pharmacophoric characteristics. An example is the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines from adducts of cyclic dienophiles and 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one, demonstrating the complexity and the innovative approaches in synthesizing these compounds (Wu et al., 2000).

Molecular Structure Analysis

The molecular and crystal structures of derivatives, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, provide insights into their chemical behavior. These structures reveal the presence of various functional groups and their arrangement, which significantly influences the compound's reactivity and interaction with biological targets (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

These compounds participate in a wide range of chemical reactions, contributing to their versatility in drug synthesis and design. For example, their interaction with the CB1 cannabinoid receptor involves specific conformations and molecular interactions that are crucial for their antagonist activity (Shim et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are critical for the compound's application in drug design and synthesis. These properties are influenced by the compound's molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for understanding the compound's utility in chemical synthesis and pharmacological applications. Compounds within this class have shown a range of activities, including anti-angiogenic and DNA cleavage activities, indicating their potential in therapeutic applications (Kambappa et al., 2017).

properties

IUPAC Name

1-(cyclobutanecarbonyl)-N-[(2,6-dimethylpyridin-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-13-10-15(11-14(2)21-13)12-20-18(23)16-6-8-22(9-7-16)19(24)17-4-3-5-17/h10-11,16-17H,3-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLBMKGDPBIRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CNC(=O)C2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylcarbonyl)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-4-piperidinecarboxamide

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